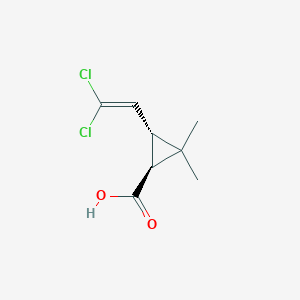

1S-trans-Permethrinic acid

Vue d'ensemble

Description

1S-trans-Permethrinic acid is a chemical compound with the molecular formula C8H10Cl2O2. It is an intermediate in the synthesis of trans-Permethrin, which is a common synthetic pyrethroid insecticide known for its low mammalian toxicity . The compound is characterized by its structure, which includes a cyclopropanecarboxylic acid moiety with dichlorovinyl and dimethyl substituents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1S-trans-Permethrinic acid can be synthesized through a variation of the conventional chrysanthemic acid synthesis. This involves the reaction of 1,1-dichloro-4-methyl-1,3-pentadiene with ethyldiazoacetate in the presence of a copper catalyst . The resulting product undergoes further processing to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for use as an intermediate in insecticide production.

Analyse Des Réactions Chimiques

Esterification Reactions

1S-trans-Permethrinic acid undergoes esterification with alcohols under acidic conditions to form insecticidal esters. For example, reaction with methanol catalyzed by sulfuric acid yields methyl trans-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate, a precursor to trans-Permethrin .

Reaction:

This step is pivotal in synthesizing pyrethroids with enhanced stability and insecticidal activity.

Hydrolysis Reactions

The compound is susceptible to hydrolysis under basic conditions, regenerating the carboxylic acid from its ester derivatives. For instance, saponification with sodium hydroxide cleaves the ester bond :

Reaction:

Synthetic routes report hydrolysis yields up to 95% under optimized conditions .

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures (≥200°C), producing 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropane and carbon dioxide:

Reaction:

This reaction is relevant to understanding degradation pathways in high-temperature environments.

Stereospecific Interactions

The trans configuration of this compound influences its chiral recognition in enzymatic and chromatographic systems. Studies using permethylated γ-cyclodextrin selectors demonstrate higher chiral selectivity for trans isomers compared to cis forms :

| Selector | Chiral Selectivity (α) |

|---|---|

| Permethylated γ-CD | 1.095 |

| Chirasil-Dex | 1.194 |

| CYDEX-B | 1.142 |

These interactions are critical for resolving enantiomers in metabolic and environmental studies .

Environmental Degradation

In aqueous and soil matrices, this compound undergoes hydrolysis and microbial degradation. EPA studies show recovery rates in environmental samples, highlighting its persistence :

| Matrix | Fortification Level (ppb) | Mean Recovery (%) | RSD (%) |

|---|---|---|---|

| Sandy Loam Soil | 1.0 | 106 | 15.4 |

| Clay Loam Sediment | 10.0 | 116 | 7 |

| Surface Water | 5.0 | 98.0 | 4.7 |

Degradation half-lives vary from days in water to weeks in soil, depending on pH and microbial activity .

Synthetic Route Optimization

Key steps in synthesizing this compound include cyclopropanation and stereoselective ester hydrolysis. Representative yields from LookChem data illustrate route efficiency :

| Step | Reaction | Yield (%) |

|---|---|---|

| Cyclopropanation | Diels-Alder reaction | 95.0 |

| Ester Hydrolysis | NaOH-mediated saponification | 48.0 |

| Chlorination | Cl₂ addition | 47.0 |

Applications De Recherche Scientifique

Chemical Synthesis

Role as an Intermediate:

1S-trans-Permethrinic acid is primarily utilized in the production of trans-Permethrin. This compound is known for its low toxicity to mammals while being highly effective against a range of pests. The synthesis involves several steps, typically starting with the reaction of 1,1-dichloro-4-methyl-1,3-pentadiene with ethyldiazoacetate in the presence of a copper catalyst. This method ensures high yield and purity, making it suitable for industrial applications .

Biological Research

Insect Physiology Studies:

Research has shown that this compound and its derivatives significantly affect insect physiology. For instance, studies on Triatoma infestans have demonstrated varying susceptibility to deltamethrin, a related pyrethroid, highlighting the role of pyrethroid esterases in degradation processes. These findings are crucial for understanding resistance mechanisms in pest populations .

Potential Medicinal Applications:

There is ongoing investigation into the medicinal properties of this compound. Its potential use in treating parasitic infections is being explored due to its biological activity against various organisms .

Industrial Applications

Insecticide Production:

The primary industrial application of this compound lies in its use as an intermediate for producing insecticides. The compound's effectiveness and safety profile make it a preferred choice in agricultural settings. Its synthesis is optimized for large-scale production, ensuring that it meets the demands of both domestic and agricultural markets .

Case Studies

Chiral Separation Studies:

Recent research has focused on the chiral separation of pyrethroid acids using permethyl-monoamino-β-cyclodextrin as a chiral selector. This study demonstrated effective separation of isomers, which is critical for understanding their individual biological activities and enhancing their efficacy as insecticides .

Efficacy in Pest Control:

Field studies have documented the effectiveness of formulations containing trans-Permethrin derived from this compound against various agricultural pests. These studies highlight not only the insecticidal properties but also the environmental safety profiles associated with these compounds .

Mécanisme D'action

The mechanism of action of 1S-trans-Permethrinic acid, as an intermediate in trans-Permethrin synthesis, involves its conversion to the active insecticidal form. Trans-Permethrin acts on the nerve cell membrane of insects, disrupting the sodium channel current and causing delayed repolarization and paralysis . This disruption leads to the effective control of insect pests.

Comparaison Avec Des Composés Similaires

1S-trans-Permethrinic acid is unique due to its specific configuration and role as an intermediate in pyrethroid synthesis. Similar compounds include:

Permethrin: The parent compound, used as an insecticide.

Cypermethrin: Another pyrethroid with similar insecticidal properties.

Cyfluthrin: A pyrethroid with a fluorine substitution, exhibiting different biological activity and toxicity.

These compounds share structural similarities but differ in their specific substituents and biological activities, making this compound a valuable intermediate in the synthesis of effective insecticides.

Propriétés

Formule moléculaire |

C8H10Cl2O2 |

|---|---|

Poids moléculaire |

209.07 g/mol |

Nom IUPAC |

(1S,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C8H10Cl2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12)/t4-,6+/m0/s1 |

Clé InChI |

LLMLSUSAKZVFOA-UJURSFKZSA-N |

SMILES isomérique |

CC1([C@H]([C@@H]1C(=O)O)C=C(Cl)Cl)C |

SMILES canonique |

CC1(C(C1C(=O)O)C=C(Cl)Cl)C |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.